5-Methoxy-alpha-methyltryptamine hydrochloride

Vue d'ensemble

Description

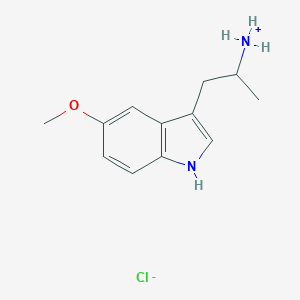

5-Methoxy-alpha-methyltryptamine hydrochloride, also known as 5-MeO-AMT, is a potent psychedelic tryptamine. It is a derivative of tryptamine and is structurally related to serotonin and melatonin. This compound is known for its psychoactive properties and has been used in various scientific research studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-alpha-methyltryptamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with indole, which is then subjected to a series of chemical reactions to introduce the methoxy and alpha-methyl groups.

Methoxylation: The indole is methoxylated using a methoxy donor such as dimethyl sulfate or methyl iodide in the presence of a base like sodium hydride.

Alpha-Methylation: The methoxylated indole is then subjected to alpha-methylation using a methylating agent such as methyl iodide in the presence of a strong base like lithium diisopropylamide (LDA).

Amine Introduction: The resulting compound is then reacted with an amine donor to introduce the amine group, forming 5-Methoxy-alpha-methyltryptamine.

Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

5-Methoxy-alpha-methyltryptamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation reactions.

Major Products Formed

Oxidation Products: Oxidized derivatives such as aldehydes or ketones.

Reduction Products: Reduced derivatives such as alcohols or amines.

Substitution Products: Halogenated derivatives or other substituted compounds.

Applications De Recherche Scientifique

5-Methoxy-alpha-methyltryptamine hydrochloride has been extensively studied for its psychoactive properties. It has applications in various fields, including:

Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of tryptamine derivatives.

Biology: Studied for its effects on serotonin receptors and its potential as a tool for understanding neurotransmitter function.

Medicine: Investigated for its potential therapeutic effects in treating psychiatric disorders such as depression and anxiety.

Mécanisme D'action

The mechanism of action of 5-Methoxy-alpha-methyltryptamine hydrochloride involves its interaction with serotonin receptors in the brain. It acts as an agonist at various serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. This interaction leads to altered neurotransmitter release and changes in sensory perception, mood, and cognition .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Methoxytryptamine: A closely related compound with similar psychoactive properties.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another potent psychedelic tryptamine with a similar mechanism of action.

Alpha-methyltryptamine (AMT): A substituted tryptamine with psychoactive effects.

Uniqueness

5-Methoxy-alpha-methyltryptamine hydrochloride is unique due to its specific structural modifications, which confer distinct pharmacological properties. Its alpha-methyl group enhances its stability and bioavailability compared to other tryptamines. Additionally, its methoxy group contributes to its potent psychoactive effects .

Activité Biologique

5-Methoxy-alpha-methyltryptamine hydrochloride, commonly referred to as 5-MeO-AMT, is a synthetic compound belonging to the tryptamine family. It has garnered attention for its psychedelic properties and interactions with serotonin receptors. This article delves into the biological activity of 5-MeO-AMT, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : C₁₁H₁₅N₃O

- Molar Mass : 204.27 g/mol

- Melting Point : 216-218 °C

- Solubility : Soluble in ethanol

5-MeO-AMT primarily acts as a non-selective agonist for serotonin receptors, particularly the 5-HT2A receptor , which is closely associated with its hallucinogenic effects. The presence of a methoxy group in its structure enhances its affinity for these receptors, contributing to its psychoactive properties.

Key Receptor Interactions

| Receptor Type | Binding Affinity (EC50) | Effect |

|---|---|---|

| 5-HT2A | 2 - 8.4 nM | Agonist |

| 5-HT2B | 4 nM | Agonist |

| Monoamine Transporters | >1000 nM (weak) | Inhibitory activity |

Research indicates that while 5-MeO-AMT effectively activates the 5-HT2A receptor, it shows weak activity as a monoamine releasing agent and reuptake inhibitor, suggesting that its primary effects are mediated through serotonergic signaling pathways rather than through direct monoamine modulation .

Head-Twitch Response (HTR)

The head-twitch response is a behavioral correlate used to assess the agonistic activity of compounds at the 5-HT2A receptor. In studies involving mice:

- Acute Administration : Doses (0.3 to 10 mg/kg) induced significant HTR.

- Repeated Administration : Tolerance developed over time, indicating potential desensitization of the receptor system .

Psychopharmacological Effects

Users of 5-MeO-AMT have reported various effects including:

- Increased energy

- Enhanced mood

- Visual distortions

These subjective experiences are consistent with the activation of serotonergic pathways in the brain .

Research Findings Summary

Recent studies have focused on elucidating the signaling pathways activated by 5-MeO-AMT:

- Serotonin Receptor Activation : Confirmed that activation leads to increased phosphorylation of key proteins such as PKC-γ and ERK1/2 in the prefrontal cortex .

- Behavioral Assessments : Investigated locomotor sensitization and conditioned place preference, concluding that while acute effects were notable, there was low potential for abuse due to rapid tolerance development .

Propriétés

IUPAC Name |

1-(5-methoxy-1H-indol-3-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O.ClH/c1-8(13)5-9-7-14-12-4-3-10(15-2)6-11(9)12;/h3-4,6-8,14H,5,13H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGUIGSAWNQBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=C1C=C(C=C2)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1137-04-8 (Parent) | |

| Record name | Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34736-04-4, 64552-19-8 | |

| Record name | Indole, 5-methoxy-3-(2-aminopropyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034736044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-ethanamine, 5-methoxy-alpha-methyl-, monohydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064552198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34736-04-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.